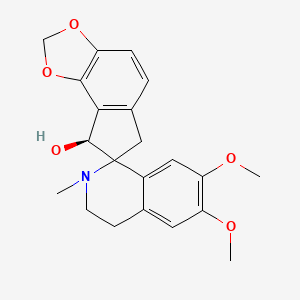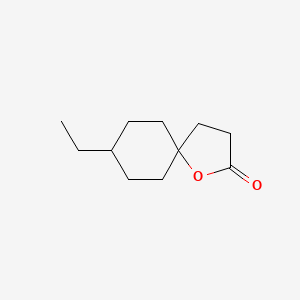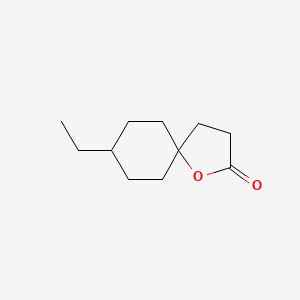
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound that features a unique structure combining pyridine and imidazolidinedione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves the reaction of 2-pyridylmethylthiol with a suitable imidazolidinedione precursor. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include base catalysts and solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridylmethylthio groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridylmethylthio moieties.
Applications De Recherche Scientifique
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and are known for their biological activities.
Triazole derivatives: Similar in structure and often used in coordination chemistry and medicinal chemistry.
Thiazole derivatives: Known for their applications in pharmaceuticals and materials science.
Uniqueness
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to its combination of pyridine and imidazolidinedione moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
| 142979-89-3 | |
Formule moléculaire |
C17H18N4O2S2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
5,5-bis(pyridin-2-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O2S2/c22-15-17(21-16(23)20-15,11-24-9-13-5-1-3-7-18-13)12-25-10-14-6-2-4-8-19-14/h1-8H,9-12H2,(H2,20,21,22,23) |
Clé InChI |
YXEBDBSZYQSKCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






